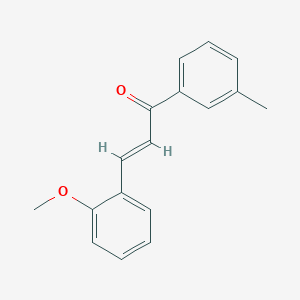
2-Formyl-4-(3-nitrophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4-(3-nitrophenyl)phenol, 95% (2F4NPP) is a phenolic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful reagent for organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, its chemical structure is well-suited for a variety of biochemical and physiological studies.
作用機序
The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol, 95% is not completely understood. However, it is known that it binds to certain proteins and enzymes, which in turn causes a change in the structure and function of these proteins and enzymes. This binding can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. It has also been shown to have an effect on the expression of certain genes, which can lead to changes in the production of proteins. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol, which can lead to changes in the body’s response to stress.
実験室実験の利点と制限
The advantages of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively safe compound, and can be handled without the need for special safety precautions. The main limitation of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
将来の方向性
The use of 2-Formyl-4-(3-nitrophenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further studies of its mechanism of action, its effects on gene expression, and its effects on the activity of hormones and enzymes. In addition, further studies could be conducted to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore its potential use as a tool for studying the structure and function of proteins and enzymes.
合成法
2-Formyl-4-(3-nitrophenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 4-nitrophenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The yield of this reaction is typically around 95%.
科学的研究の応用
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a probe for studying the structure and function of proteins, and as a tool for studying the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs, as a model system for studying the effects of drugs on the body, and as a tool for studying the structure and function of enzymes.
特性
IUPAC Name |
2-hydroxy-5-(3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDROKLKJUVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629597 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-nitrophenyl)phenol | |
CAS RN |
893743-12-9 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)


